Cas no 158442-41-2 (Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde))

158442-41-2 structure
Nom du produit:Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde)
Numéro CAS:158442-41-2
Le MF:C32H50N4O8
Mégawatts:618.7614
MDL:MFCD00671409
CID:824918
PubChem ID:329775134
Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde) Propriétés chimiques et physiques
Nom et identifiant
-
- Z-Ile-Glu(OtBu)-Ala-Leu aldehyde
- Proteasome Inhibitor 1
- N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-tert-butylester-N-[(1S)-1-formyl-3-methylbutyl]-L-alaninamide
- Proteasome Inhibitor
- PROTEASOME INHIBITOR I
- PSI
- Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde)
- Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde
- Z-Ile-Glu(OtBu)-Ala-Leu-CHO
- Z-ILE-GLU(OTBU)-ALA-LEUCINAL
- M.W. 618.77 C32H50N4O8
- N-Cb
- Z-IE(OTBU)AL-CHO
- PROTEASOME INHIBITOR PSI
- Z-ILE-GLU(OBUT)-ALA-LEU-H
- PSI PROTEASOME INHIBITOR I
- M.W. 618.77 C32H50N4O8
-
- MDL: MFCD00671409
- Piscine à noyau: InChI=1S/C32H50N4O8/c1-10-20(2)26(36-30(42)43-19-22-14-12-11-13-15-22)29(41)34-23(16-17-25(38)44-32(7,8)9)28(40)33-21(3)27(39)35-24(18-37)31(4,5)6/h11-15,18,20-21,23-24,26H,10,16-17,19H2,1-9H3,(H,33,40)(H,34,41)(H,35,39)(H,36,42)/t20-,21-,23-,24+,26-/m0/s1
- La clé Inchi: TYFTWYMXUWCOOB-YICLCXKGSA-N
- Sourire: CC[C@@H]([C@H](NC(OCC1=CC=CC=C1)=O)C(N[C@H](C(N[C@H](C(N[C@@H](C(C)(C)C)C=O)=O)C)=O)CCC(OC(C)(C)C)=O)=O)C
Propriétés calculées
- Qualité précise: 618.36300
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 44
- Nombre de liaisons rotatives: 23
Propriétés expérimentales
- Dense: 1.121±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (2.2E-3 g/L) (25 ºC),
- Le PSA: 169.00000
- Le LogP: 4.73230
Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde) Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:−20°C
Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21510-100mg |
PSI |
158442-41-2 | 100mg |
¥ 17800 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11972-5mg |
PSI |
158442-41-2 | 98% | 5mg |
¥856.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21510-2 mg |
PSI |
158442-41-2 | 2mg |
¥548.00 | 2022-02-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-3127-1 mg |
Proteasome Inhibitor I, |
158442-41-2 | 1mg |
¥639.00 | 2023-07-10 | ||
MedChemExpress | HY-P1258-10mg |
PSI |
158442-41-2 | ≥97.0% | 10mg |
¥5400 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21510-25mg |
PSI |
158442-41-2 | 25mg |
¥ 7790 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-3127-1mg |
Proteasome Inhibitor I, |
158442-41-2 | 1mg |
¥639.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P48710-5mg |
N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-tert-butylester-N-[(1S)-1-formyl-3-methylbutyl]-L-alaninamide |
158442-41-2 | 5mg |
¥5228.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P872139-5mg |
Proteasome Inhibitor 1 |
158442-41-2 | ≥95% | 5mg |
¥1,440.00 | 2022-01-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021476-5mg |
Proteasome Inhibitor 1,95% |
158442-41-2 | 95% | 5mg |
¥913 | 2024-05-25 |
Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde) Littérature connexe
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
158442-41-2 (Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde)) Produits connexes
- 2639405-72-2((2r,4s)-5-(benzyloxy)carbonyl-5-azaspiro3.4octane-2-carboxylic acid)
- 1261915-50-7(3-(3-Benzyloxyphenyl)-5-methoxybenzoic acid)
- 1286698-51-8(2,4-dimethyl-N-(2-phenylethyl)-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
- 1452573-76-0(Di-Fmoc-DL-cystathionine)
- 909412-59-5(3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride)
- 2172524-31-9(3-acetamido-3-methyl-4-(methylsulfanyl)butanoic acid)
- 2757926-22-8(4-Bromo-3-[(4-methylbenzenesulfonyl)oxy]benzoic acid)
- 1784022-94-1(Tert-Butyl 3-(Aminomethyl)-3-Hydroxy-1-Azepanecarboxylate)
- 19235-61-1(4-(prop-1-en-2-yl)-1,3-thiazol-2-amine)
- 1804346-34-6(2-Hydroxy-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:158442-41-2)Z-Ile-Glu (OBut)-Ala-Leu-H (aldehyde)

Pureté:99%
Quantité:5mg
Prix ($):165.0